(3-Ethoxy-4-methoxyphenyl)glycine
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Overview
Description
(3-Ethoxy-4-methoxyphenyl)glycine is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a glycine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-methoxyphenyl)glycine typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with glycine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-4-methoxyphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylglycine derivatives.
Scientific Research Applications
(3-Ethoxy-4-methoxyphenyl)glycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-methoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-4-ethoxyphenyl)glycine: Similar structure with the positions of the methoxy and ethoxy groups reversed.
(3-Ethoxy-4-methoxyphenyl)alanine: Similar structure with an alanine moiety instead of glycine.
Uniqueness
(3-Ethoxy-4-methoxyphenyl)glycine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(3-ethoxy-4-methoxyanilino)acetic acid |
InChI |
InChI=1S/C11H15NO4/c1-3-16-10-6-8(12-7-11(13)14)4-5-9(10)15-2/h4-6,12H,3,7H2,1-2H3,(H,13,14) |
InChI Key |
HIGRNZICBHEMGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NCC(=O)O)OC |
Origin of Product |
United States |
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